4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C13H17BO4 and its molecular weight is 248.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis : It serves as an intermediate in the synthesis of complex compounds. Studies have used it to synthesize various boric acid ester intermediates, which are confirmed through techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals of these compounds are measured by X-ray diffraction for crystallographic and conformational analyses (Huang et al., 2021).
Density Functional Theory (DFT) Studies : DFT calculations are performed to analyze the molecular structures and properties of compounds derived from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This approach helps in comparing molecular structures optimized by DFT with those determined by X-ray diffraction (Wu et al., 2021).
Development of Fluorescent Prochelators : This compound is used in the development of fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence. Such prochelators have potential applications in biological and chemical sensing (Hyman & Franz, 2012).
Microwave-Assisted Boronate Ester Formation : It is utilized in microwave-assisted synthesis for the formation of boronate esters, leading to the creation of various heteroaryl-substituted compounds (Rheault et al., 2009).
Study of Vibrational Properties : The vibrational properties of derivatives of this compound are analyzed to provide insights into their characteristic vibrational absorption bands. This is crucial for understanding the physicochemical properties of these compounds (Wu et al., 2021).
Incorporation in Semiconducting Polymers : It's used as a precursor for the synthesis of high-performance semiconducting polymers. These polymers have applications in electronics and materials science (Kawashima et al., 2013).
Safety and Hazards
The compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended. If skin contact occurs, it should be washed thoroughly with water. If eye irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It acts as a boron source, allowing the transfer of an aryl or vinyl group to an appropriate organohalide partner in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is often used, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
As a reagent in organic synthesis, its primary effect is the formation of new carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction .
Action Environment
The action of 4-Carboxyphenylboronic acid pinacol ester, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst . For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDKBQIEOBXLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370401 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180516-87-4 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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